2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester
Description
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester is a specialized organoboron reagent used in Suzuki-Miyaura cross-coupling reactions. Its structure features an oxazole core substituted with a triisopropylsilyl (TIPS) group at position 2 and a pinacol-protected boronic ester at position 4. The TIPS group enhances steric bulk and stability, while the boronic ester enables versatile coupling with aryl/heteroaryl halides. This compound is critical in pharmaceutical and materials science for synthesizing complex heterocyclic scaffolds .
Properties
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazol-2-yl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34BNO3Si/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(21-16)19-22-17(7,8)18(9,10)23-19/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHHUIEVWSWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34BNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Triisopropylsilyl)oxazole with boronic acid pinacol ester under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for mass production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield simpler boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced boronic acids, and substituted boronic esters .
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester serves as an intermediate in synthesizing complex organic molecules.
- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is being conducted to explore its potential as a therapeutic agent.
- Industry It is used in developing new materials and as a building block in organic synthesis.
Synthesis of 3-(5-Oxazolyl)benzaldehyde
2-(Triisopropylsilyl)oxazole-5-boronic acid, pinacol ester is used in the synthesis of 3-(5-Oxazolyl)benzaldehyde. 3-(5-Oxazolyl)benzaldehyde is an organic compound with the molecular formula C10H7NO2 and has a wide range of applications in scientific research.
Reactions of 3-(5-Oxazolyl)benzaldehyde
3-(5-Oxazolyl)benzaldehyde can undergo various chemical reactions:
- Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction The aldehyde group can be reduced to form the corresponding alcohol.
- Substitution The aromatic ring can undergo electrophilic substitution reactions.
Boronic Acids and Esters in Medicinal Chemistry
The synthesis of five-membered heterocycle boronic acids and esters has gained significant attention due to their importance in medicinal chemistry . Boron-containing compounds have been studied in medicinal chemistry for their anticancer, antibacterial, and antiviral activities, and their application as sensors and delivery systems . The molecular modification by introducing a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Pinacol Ester Derivative Coupling Reactions
Pinacol ester derivatives such as vinyl boronic acid pinacol ester are used in coupling reactions . For example, in a reaction with a photocatalyst under blue LED bulbs, vinyl boronic acid pinacol ester was used to achieve a 61% yield of a colorless oil .
Safety and Hazards
This compound is classified with the following hazards :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Mechanism of Action
The mechanism of action of 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Key Comparative Data
| Compound | Core Heterocycle | Protecting Group | Molecular Weight (g/mol) | Price (Example) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Oxazole | TIPS | ~339.3 (estimated) | Not listed | Drug discovery, materials |
| 4-Chloro-1-TIPS-pyrrolopyridine analog | Pyrrolopyridine | TIPS | 434.89 | High | Kinase inhibitors |
| TBDMS-oxazole analog | Oxazole | TBDMS | 339.31 | ¥4,800/1g | Intermediate synthesis |
| Oxazole-5-boronic acid pinacol ester | Oxazole | None | ~208.1 | €198/250mg | Basic couplings |
| 4-Methyl-thiazole-5-boronic ester | Thiazole | None | 225.11 | Moderate | Antibiotic synthesis |
Biological Activity
2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester (TIPS-oxazole) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of TIPS-oxazole, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the molecular formula and features an oxazole ring, which is known for its diverse biological activities. The triisopropylsilyl (TIPS) group enhances the compound's stability and solubility in organic solvents, facilitating its use in various chemical reactions, particularly in Suzuki cross-coupling reactions for synthesizing complex organic molecules .
Antimicrobial Activity
Research indicates that TIPS-oxazole exhibits significant antimicrobial properties. A study evaluating various oxazole derivatives reported that compounds related to TIPS-oxazole showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| TIPS-oxazole | 1.6 | Staphylococcus aureus |
| TIPS-oxazole | 3.2 | Escherichia coli |
| TIPS-oxazole | 0.8 | Candida albicans |
These results suggest that TIPS-oxazole may disrupt cellular functions in microbial cells, potentially through oxidative stress mechanisms .
Anticancer Activity
In addition to its antimicrobial effects, TIPS-oxazole has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A comparative study highlighted the efficacy of TIPS-oxazole against human cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Doxorubicin |
| HeLa (cervical cancer) | 15 | Cisplatin |
These findings underscore the potential of TIPS-oxazole as a lead compound for developing new anticancer therapies .
The biological activity of TIPS-oxazole is attributed to its ability to interact with various biological targets. It is hypothesized that the oxazole ring can form complexes with metal ions or proteins involved in cellular signaling pathways, thereby modulating their activity.
Additionally, the presence of the boronic acid moiety allows for interactions with diols in biological systems, which may enhance its therapeutic efficacy by targeting specific biomolecules .
Case Studies
Several case studies have documented the synthesis and biological evaluation of TIPS-oxazole and related compounds:
- Synthesis and Evaluation : A study synthesized a series of oxazole derivatives including TIPS-oxazole and assessed their antimicrobial activities against common pathogens. The results indicated that modifications on the oxazole ring significantly influenced their biological activities.
- Therapeutic Applications : Another investigation focused on the anticancer potential of TIPS-oxazole derivatives, revealing that certain modifications led to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells.
Q & A
Q. What are the key considerations for synthesizing 2-(Triisopropylsilyl)oxazole-5-boronic acid pinacol ester via Suzuki-Miyaura coupling?
The synthesis typically involves palladium-catalyzed cross-coupling between halogenated oxazole derivatives and pinacol boronic esters. Critical factors include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used for heterocyclic substrates due to their compatibility with nitrogen-containing systems .
- Solvent system : Tetrahydrofuran (THF) or dioxane with aqueous phosphate buffers (e.g., K₃PO₄) to maintain basic conditions .
- Protecting groups : The triisopropylsilyl (TIPS) group stabilizes the oxazole ring during coupling and prevents undesired side reactions.
Q. How should researchers purify and characterize this compound to ensure high purity for downstream applications?
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. The pinacol ester’s lipophilicity aids in separation .
- Characterization : Key techniques include:
- ¹H/¹³C NMR : To confirm the integrity of the oxazole ring and boronate ester.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₇H₂₉BNO₃Si, expected [M+H]⁺ 358.18).
- Boron analysis : Via ICP-MS or colorimetric assays to quantify boronic acid content .
Q. What are the optimal storage conditions to prevent degradation of this boronic ester?
- Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the boronate ester.
- Use amber vials to protect from light, as UV exposure can degrade the oxazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling yields when using this compound in diverse reaction systems?
Discrepancies in yields often arise from:
- Substrate electronic effects : Electron-deficient aryl halides typically couple faster than electron-rich ones. Pre-activation of the boronate (e.g., via trifluoroborate salts) may improve reactivity .
- Competitive protodeboronation : Trace moisture or acidic impurities can hydrolyze the boronate. Adding molecular sieves or using anhydrous solvents mitigates this .
- Data normalization : Compare yields against internal standards (e.g., 1,3,5-trimethoxybenzene) to account for variability in reaction monitoring .
Q. What strategies enable stereochemical control in reactions involving this boronic ester?
While the pinacol ester itself is not chiral, its use in asymmetric synthesis requires:
- Chiral ligands : Employ (R)-BINAP or Josiphos ligands in Pd-catalyzed couplings to induce enantioselectivity in cross-coupled products .
- Dynamic kinetic resolution : Use proline-derived catalysts to control stereochemistry during boronate transfer to electrophilic partners .
Q. How can mechanistic studies (e.g., DFT calculations) clarify unexpected reactivity in oxazole-boronate systems?
- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) can map transition states to explain regioselectivity in cross-couplings or side reactions.
- Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
Q. What advanced techniques validate the compound’s stability under catalytic conditions?
- In situ NMR monitoring : Track boronate integrity during reactions using ¹¹B NMR (δ ~28 ppm for pinacol esters).
- X-ray crystallography : Resolve crystal structures of intermediates to identify decomposition pathways (e.g., silyl group migration) .
Methodological Guidelines
Designing air-free protocols for handling this compound in moisture-sensitive reactions
- Use Schlenk lines or gloveboxes for transfers.
- Pre-dry solvents over CaH₂ and use syringe-septum techniques for reagent addition .
Troubleshooting low yields in multi-step syntheses involving this boronic ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
